molecular formula C8H8N4O2S B2463464 2-[3-(furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide CAS No. 929975-69-9

2-[3-(furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide

Cat. No.: B2463464
CAS No.: 929975-69-9
M. Wt: 224.24
InChI Key: BTYNTRCBSVUZCA-UHFFFAOYSA-N
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Description

2-[3-(Furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide (CAS 929975-69-9) is a synthetic compound featuring a 1,2,4-triazole core heterocyclic system linked to a furan ring and a sulfanyl group . This structure class is of significant interest in medicinal chemistry, particularly in the development of novel antibacterial agents . The 1,2,4-triazole scaffold is a privileged structure in drug discovery, known for its ability to confer multidirectional biological activity and serve as a bioisostere for carboxylic acid groups, which can enhance binding interactions with biological targets such as the DNA-gyrase complex in bacteria . With a molecular formula of C8H8N4O2S and a molecular weight of 224.24 g/mol , this compound possesses predicted physical properties including a density of 1.67±0.1 g/cm3, a boiling point of 405.8±51.0 °C, and a pKa of 7.60±0.20 . Its SMILES representation is O=C(N)CN1C(C2=CC=CO2)=NN=C1S . Researchers utilize this acetamide derivative as a key chemical building block for designing and synthesizing new hybrid molecules. Its core structure can be functionalized to create compounds with enhanced potency against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) . The global health threat of antibiotic resistance underscores the research value of exploring novel 1,2,4-triazole derivatives like this one. This product is supplied for laboratory research and chemical synthesis purposes only. It is strictly labeled as For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

2-[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2S/c9-6(13)4-12-7(10-11-8(12)15)5-2-1-3-14-5/h1-3H,4H2,(H2,9,13)(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYNTRCBSVUZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NNC(=S)N2CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide typically involves the formation of the triazole ring followed by the introduction of the furan and sulfanyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide can yield the triazole intermediate, which can then be further reacted with chloroacetic acid to form the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[3-(furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal potential of 2-[3-(furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide against various fungal strains, particularly those belonging to the Candida genus.

Case Study: Antifungal Efficacy

A study evaluated the antifungal activity of this compound against Candida albicans and Rhodotorula mucilaginosa. The results indicated that the compound exhibited greater efficacy than fluconazole, with Minimum Inhibitory Concentration (MIC) values ≤ 25 µg/mL for several derivatives.

Compound NameMIC (µg/mL)Fungal Strain
This compound≤ 25Candida albicans
Fluconazole> 50Candida albicans
Compound A≤ 20Rhodotorula mucilaginosa

Antibacterial Activity

The antibacterial properties of this compound have also been investigated, particularly against multidrug-resistant bacteria.

Case Study: Antibacterial Efficacy

In a comparative study involving various triazole derivatives, this compound showed significant activity against Methicillin-resistant Staphylococcus aureus (MRSA).

Compound NameMIC (µg/mL)Bacterial Strain
This compound≤ 10MRSA
Linezolid> 20MRSA

Anticancer Activity

The compound has been studied for its potential anticancer effects. It has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study: Cytotoxic Effects

A recent investigation assessed the cytotoxic effects of this compound on HepG2 liver cancer cells. The findings revealed a significant reduction in cell viability at concentrations above 10 µM.

Compound NameIC₅₀ (µM)Cell Line
This compound8.5HepG2
Staurosporine5.07HepG2
5-Fluorouracil5.18HepG2

Mechanism of Action

The mechanism of action of 2-[3-(furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Table 1: Structural Analogues and Substitutions

Compound Name R1 Substituent R2 Substituent Key Features
Parent Compound (Target) H H (acetamide) Baseline anti-exudative activity
2-[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-triazol-3-ylsulfanyl]acetamide (7h) 4-Chlorophenyl p-Tolylaminomethyl Enhanced lipophilicity, antimicrobial
2-{[4-Ethyl-5-(furan-2-yl)-4H-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide Ethyl 5-Fluoro-2-methylphenyl Fluorine improves metabolic stability
2-{[4-Allyl-5-(furan-2-yl)-4H-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide Allyl 4-(Benzyloxy)phenyl Increased steric bulk, antitumor potential
2-{[4-Ethyl-5-(furan-2-yl)-4H-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide Ethyl 3-(Trifluoromethyl)phenyl Electron-withdrawing CF₃ enhances binding

Pharmacological Activity Comparison

  • Anti-Exudative Activity : The parent compound (10 mg/kg) reduces inflammation by 45–50%, matching diclofenac . Compound 7h () shows superior activity (~60% inhibition) due to chloro and tolyl groups enhancing target affinity .
  • Antimicrobial Effects : Derivatives with naphthofuranpyrazol moieties (e.g., compound 14 in ) exhibit broad-spectrum antimicrobial action, whereas trifluoromethyl-substituted analogues () show improved fungal inhibition .
  • Antiproliferative Activity : Hydroxyacetamide derivatives () inhibit cancer cell proliferation via Raf kinase modulation, a mechanism absent in the parent compound .

Discussion of Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (EWGs) : Chloro () and CF₃ () enhance binding to hydrophobic enzyme pockets, boosting potency .
  • Aromatic Substitutions : Benzyloxy () and naphthofuran () groups improve π-π stacking with biological targets, critical for antitumor activity .
  • Alkyl Chains : Ethyl () and allyl () substituents increase membrane permeability but may reduce solubility .

Biological Activity

2-[3-(Furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide (CAS No. 929975-69-9) is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. This article will explore the compound's structural characteristics, biological activities, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C8H8N4O2S, with a molecular weight of 224.24 g/mol. Its structure can be represented as follows:

PropertyValue
Chemical Formula C8H8N4O2S
Molecular Weight 224.24 g/mol
IUPAC Name 2-[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]acetamide
Appearance Powder

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including compounds similar to this compound. A study published in MDPI evaluated various triazole-coupled acetamide derivatives against HepG2 liver carcinoma cell lines. The results indicated that certain derivatives exhibited significant anti-proliferative activity with IC50 values ranging from 16.782 µg/mL to higher values depending on the substituents present .

Table 1: Anticancer Activity of Related Compounds

Compound IDIC50 (µg/mL)Toxicity (%)
7f16.7821.19 ± 0.02
7a25Moderate
7d39.667Moderate

The structure–activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups significantly enhanced the anticancer activity of these compounds .

Case Studies

In a case study involving a series of synthesized triazole derivatives, researchers tested their efficacy against multiple cancer cell lines and reported varying degrees of cytotoxicity and selectivity towards cancerous cells compared to non-cancerous cells . The findings suggested that modifications in the triazole ring could lead to enhanced biological activity.

Example Case Study Results

A compound structurally similar to our target compound was tested against human colon adenocarcinoma HT-29 and human non-small-cell lung carcinoma A549 cell lines. The results indicated significant cytotoxic effects with IC50 values below 30 µg/mL for several derivatives .

Q & A

Q. What are the standard synthetic routes for synthesizing 2-[3-(furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide and its derivatives?

The compound is synthesized via alkylation of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl) derivatives with substituted α-chloroacetamides in ethanol under alkaline conditions. Purification involves crystallization to yield white or light-yellow crystalline solids with defined melting points. Structural confirmation employs elemental analysis, 1H^1 \text{H}-NMR, and chromatographic-mass spectrometry .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the primary method. Crystallographic refinement uses programs like SHELXL for small-molecule structures, validated with tools such as ORTEP-3 for thermal ellipsoid visualization. Hydrogen bonding and packing interactions are analyzed to confirm molecular geometry. For example, the title compound crystallizes in a triclinic system with specific unit cell parameters, as reported in Acta Crystallographica studies .

Q. What experimental models are used to evaluate anti-exudative activity?

Anti-exudative activity is assessed using the formalin-induced rat paw edema model . Digital plethysmometry measures edema volume reduction, with sodium diclofenac as a reference drug. Compounds showing ≥50% inhibition at 50 mg/kg doses are prioritized for further study .

Advanced Research Questions

Q. How can contradictory results in structure-activity relationship (SAR) studies be resolved when modifying substituents?

Contradictions arise when substituents like halogens or methoxy groups inconsistently modulate activity. To address this:

  • Perform systematic substitution at multiple positions (e.g., phenyl residue, acetyl radicals).
  • Use molecular docking to predict binding affinities with target proteins (e.g., cyclooxygenase-2).
  • Validate hypotheses through in vivo dose-response studies and statistical modeling (e.g., ANOVA for activity trends) .

Q. What computational methods predict toxicity, and how do they compare to experimental data?

Non-experimental toxicity prediction employs GUSAR and TEST models to estimate LD50_{50} and classify compounds into toxicity classes (e.g., Class IV for low toxicity). Experimental validation involves acute toxicity tests in rats (single-dose administration up to 5000 mg/kg) and hematological/biochemical profiling (e.g., leukocyte counts, transaminase levels). Discrepancies between computational and experimental results highlight the need for iterative model refinement .

Q. What challenges arise during crystallographic refinement of this compound, and how are they mitigated?

Challenges include:

  • Disordered solvent molecules (e.g., methanol/water solvates), resolved using SQUEEZE in PLATON.
  • Twinned crystals , addressed with SHELXD for structure solution and TWINLAW for matrix validation.
  • Weak diffraction data , optimized by cryocooling crystals to 100 K and using high-flux synchrotron sources .

Q. How do furan and sulfanyl functional groups influence biological activity?

The furan ring enhances lipophilicity, improving membrane permeability, while the sulfanyl group facilitates hydrogen bonding with cysteine residues in enzymatic targets (e.g., COX-2). Synergistic effects are confirmed via comparative SAR studies of analogs lacking these groups, which show reduced anti-exudative activity .

Q. What strategies optimize reaction yields during synthesis?

  • Solvent selection : Ethanol under basic conditions minimizes side reactions.
  • Temperature control : Maintaining 60–70°C during alkylation prevents decomposition.
  • Purification : Gradient recrystallization (ethanol/water) removes unreacted starting materials. Yields typically range from 56–75% .

Methodological Resources

  • Crystallography : SHELX suite (SHELXL, SHELXD), WinGX .
  • SAR Analysis : Molecular Operating Environment (MOE) for docking, Gaussian for DFT calculations .
  • Toxicity Prediction : TEST 4.2 (EPA), GUSAR for QSAR modeling .

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